molecular formula C11H21Cl2NO2 B11845855 tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B11845855
M. Wt: 270.19 g/mol
InChI Key: KOCCDNBADHLHNQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride can be synthesized from N-Boc-4-piperidinemethanol. The synthesis involves the chloromethylation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The reaction conditions typically include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of primary or secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted piperidines with various functional groups.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride is unique due to its chloromethyl group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of reactions, such as substitution, oxidation, and reduction, further enhances its utility in research and industrial applications.

Properties

Molecular Formula

C11H21Cl2NO2

Molecular Weight

270.19 g/mol

IUPAC Name

tert-butyl 4-(chloromethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H20ClNO2.ClH/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8H2,1-3H3;1H

InChI Key

KOCCDNBADHLHNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCl.Cl

Origin of Product

United States

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